AMP-PCP

Catalog No.
S567504
CAS No.
3469-78-1
M.F
C11H18N5O12P3
M. Wt
505.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMP-PCP

CAS Number

3469-78-1

Product Name

AMP-PCP

IUPAC Name

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid

Molecular Formula

C11H18N5O12P3

Molecular Weight

505.21 g/mol

InChI

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1

InChI Key

UFZTZBNSLXELAL-IOSLPCCCSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N

Synonyms

5'-adenylyl (beta,gamma-methylene)diphosphonate, adenosine (beta,gamma-methylene)triphosphate, adenosine 5'-beta,gamma-methylenetriphosphate, adenylyl methylene diphosphate, adenylyl methylenediphosphate, adenylyl(beta,gamma-methylene)diphosphonate, AMP-PCP, AMPPCP, beta, gamma-methylene-ATP, beta,gamma-Me-ATP, beta-gamma-meATP, L-beta,gamma-MeATP, L-beta,gamma-methylene adenosine 5'-triphosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N

Description

Adenosine 5'-[beta,gamma-methylene]triphosphate is a nucleoside triphosphate analogue.

Adenosine 5'-(β,γ-imido)triphosphate, commonly known as AMP-PCP, is a non-hydrolyzable analog of adenosine triphosphate. Its molecular formula is C10H17N6O12P3, with a molecular weight of approximately 506.196 Da. The unique feature of AMP-PCP is the substitution of the oxygen atom in the beta to gamma phosphate bridge of adenosine triphosphate with a nitrogen atom, which prevents hydrolysis and makes it a useful tool in biochemical studies where ATP hydrolysis would complicate results .

That typically start from adenosine or its derivatives. One common method includes the reaction of adenosine with phosphonic acid derivatives under acidic conditions to form the imido phosphate structure. This process often requires careful control of reaction conditions to ensure high yields and purity . Additionally, various synthetic methods have been explored to improve efficiency and scalability, including enzymatic approaches that utilize nucleotide kinases.

AMP-PCP exhibits significant biological activity by mimicking ATP in various cellular processes. It binds to proteins that typically interact with ATP, such as heat shock proteins and kinases, influencing their activity and stability. Notably, AMP-PCP has been shown to promote the formation of active homodimers in heat shock protein 90 complexes, enhancing their chaperone activity . Furthermore, it has been used in studies of calcium pumps and other ATPases to elucidate their mechanisms of action without the complications introduced by ATP hydrolysis .

Adenosine Triphosphate (ATP)Natural substrateYesEnergy currency in cellsAdenosine 5'-(β,γ-imido)triphosphate (AMPPNP)Similar structureNoUsed in studies similar to AMP-PCPAdenosine 5'-monophosphate (AMP)Base structureYesInvolved in signaling pathwaysGuanosine Triphosphate (GTP)Similar backboneYesEnergy transfer and signalingCytidine Triphosphate (CTP)Similar backboneYesInvolved in lipid biosynthesis

AMP-PCP is unique among these compounds due to its non-hydrolyzable nature, making it particularly valuable for studying dynamic processes where ATP's rapid turnover would hinder analysis . Its ability to mimic ATP while remaining stable under experimental conditions allows researchers to dissect complex biochemical pathways effectively.

Studies investigating the interactions of AMP-PCP with proteins have revealed its ability to mimic ATP effectively. For instance, AMP-PCP has been shown to bind with high affinity to heat shock proteins and other nucleotide-binding proteins. The binding affinity (Kd value) for certain interactions can be as low as 3.8 μM, indicating strong binding characteristics similar to those of ATP . Furthermore, structural studies using techniques like nuclear magnetic resonance spectroscopy have demonstrated how AMP-PCP induces conformational changes in target proteins that are critical for their function .

XLogP3

-5.9

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

7

Exact Mass

505.01648202 g/mol

Monoisotopic Mass

505.01648202 g/mol

Heavy Atom Count

31

Other CAS

3469-78-1

Dates

Modify: 2024-02-18

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